Cas no 5031-83-4 (Benzeneacetaldehyde, a-(2-phenylethylidene)-)
5031-83-4 structure
Product Name:Benzeneacetaldehyde, a-(2-phenylethylidene)-
Numero CAS:5031-83-4
MF:C16H14O
MW:222.281764507294
CID:375695
PubChem ID:111043
Update Time:2025-04-19
Benzeneacetaldehyde, a-(2-phenylethylidene)- Proprietà chimiche e fisiche
Nomi e identificatori
-
- Benzeneacetaldehyde, a-(2-phenylethylidene)-
- (2E)-2,4-Diphenyl-2-butenal
- 2,4-diphenylcrotonaldehyde
- (+-)-2,4-Diphenyl-buttersaeure-aethylester
- 1,3-Diphenyl-buten-(2)-al-(4)
- 2,4-diphenyl-2-butenal
- 2,4-diphenylbut-2-enal
- 2,4-Diphenyl-buttersaeure-aethylester
- 2,4-diphenyl-butyric acid ethyl ester
- 2,4-Diphenyl-crotonaldehyd
- 2,4-diphenyl-crotonaldehyde
- AC1L5TPU
- AC1Q63XH
- AG-J-94910
- AR-1I8181
- CTK4J8476
- NSC82226
- 5031-83-4
- Benzeneacetaldehyde, .alpha.-(2-phenylethylidene)-
- UNII-08E7NBM7TD
- EINECS 225-723-0
- 08E7NBM7TD
- NS00032038
- Q27236399
- BENZENEACETALDEHYDE, .ALPHA.-(2-PHENYLETHYLIDENE)-, (E)-
- Benzeneacetaldehyde, alpha-(2-phenylethylidene)-
- (E)-2,4-diphenylcrotonaldehyde
- (E)-2,4-diphenylbut-2-enal
- SCHEMBL9166134
- (E)-2,4-Diphenyl-2-butenal
- Benzeneacetaldehyde, alpha-(2-phenylethylidene)-, (alphaE)-
- 115872-75-8
- UNII-EQ7W6S78H1
- EQ7W6S78H1
- Benzeneacetaldehyde, alpha-(2-phenylethylidene)-, (E)-
- BENZENEACETALDEHYDE, .ALPHA.-(2-PHENYLETHYLIDENE)-, (.ALPHA.E)-
- 2,4-Diphenylcrotonaldehyde, (E)-
-
- Inchi: 1S/C16H14O/c17-13-16(15-9-5-2-6-10-15)12-11-14-7-3-1-4-8-14/h1-10,12-13H,11H2
- Chiave InChI: AXZDPAXJQHIRTE-UHFFFAOYSA-N
- Sorrisi: O=CC(C1C=CC=CC=1)=CCC1C=CC=CC=1
Proprietà calcolate
- Massa esatta: 222.10452
- Massa monoisotopica: 222.104
- Conta atomi isotopi: 0
- Conta donatori di obbligazioni idrogeno: 0
- Conta accettatore di obbligazioni idrogeno: 1
- Conta atomi pesanti: 17
- Conta legami ruotabili: 4
- Complessità: 255
- Conteggio di unità legate in modo Covalent: 1
- Conto di stereocentri atomici definito: 0
- Conta stereocentri atomici non definiti: 0
- Conto stereocentrico definito delle obbligazioni: 1
- Conto stereocenter di bond non definito: 0
- Superficie polare topologica: 17.1A^2
- XLogP3: 3.7
Proprietà sperimentali
- Densità: 1.067g/cm3
- Punto di ebollizione: 391.8ºC at 760 mmHg
- Punto di infiammabilità: 154.8ºC
- Indice di rifrazione: 1.587
- PSA: 17.07
- LogP: 3.51160
Benzeneacetaldehyde, a-(2-phenylethylidene)- Letteratura correlata
-
Bin Han,Yasuo Shimizu,Gabriele Seguini,Celia Castro,Gérard Ben Assayag,Koji Inoue,Yasuyoshi Nagai,Sylvie Schamm-Chardon,Michele Perego RSC Adv., 2016,6, 3617-3622
-
Domenico Lombardo,Gianmarco Munaò,Pietro Calandra,Luigi Pasqua,Maria Teresa Caccamo Phys. Chem. Chem. Phys., 2019,21, 11983-11991
-
Bo Wei,Zhenyu Liu,Chen Xie,Shu Yang,Wentao Tang,Aiwei Gu,Wing-Tak Wong,Ka-Leung Wong J. Mater. Chem. C, 2015,3, 12322-12327
-
Ziyang Deng,Changwei Chen,Sunliang Cui RSC Adv., 2016,6, 93753-93755
5031-83-4 (Benzeneacetaldehyde, a-(2-phenylethylidene)-) Prodotti correlati
- 13702-35-7(3,3-Diphenylacrylaldehyde)
- 26643-91-4(4-methyl-2-phenyl-2-pentenal)
- 3491-63-2(2-Phenyl-2-pentenal)
- 2098070-20-1(2-(3-(Pyridin-3-yl)-1H-pyrazol-1-yl)acetimidamide)
- 2680771-01-9(4-cyclopentyl-3-{(prop-2-en-1-yloxy)carbonylamino}butanoic acid)
- 1444113-98-7(N-(3-cyanothiolan-3-yl)-2-[(2,2,2-trifluoroethyl)sulfanyl]pyridine-4-carboxamide)
- 332062-08-5(Fmoc-S-3-amino-4,4-diphenyl-butyric acid)
- 1270529-38-8(1,2,3,4,5,6-Hexahydro-[2,3]bipyridinyl-6-ol)
- 632627-70-4(Benzoic acid, 3-amino-5-(4-morpholinyl)-)
- 1041582-12-0(3,4-dichloro-N-(2,2,2-trifluoroethyl)aniline)
Fornitori consigliati
Inner Mongolia Xinhong Biological Technology Co., Ltd
Membro d'oro
CN Fornitore
Grosso
Henan Dongyan Pharmaceutical Co., Ltd
Membro d'oro
CN Fornitore
Grosso
Wuhan Comings Biotechnology Co., Ltd.
Membro d'oro
CN Fornitore
Grosso
Shanghai Aoguang Biotechnology Co., Ltd
Membro d'oro
CN Fornitore
Grosso
烟台朗裕新材料科技有限公司
Membro d'oro
CN Fornitore
Reagenti